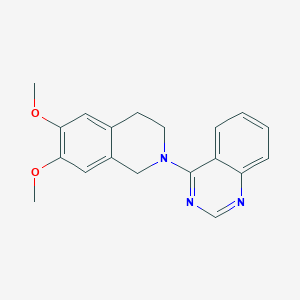
4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]QUINAZOLINE is a complex organic compound that belongs to the class of quinazoline derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]QUINAZOLINE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate quinazoline derivatives under controlled conditions . The reaction is often carried out in the presence of a catalyst, such as palladium or platinum, and requires specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and phase-transfer catalysis can enhance the efficiency and scalability of the production process . Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
4-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]QUINAZOLINE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, alkylating agents; reactions may require the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazoline derivatives .
科学的研究の応用
4-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]QUINAZOLINE has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]QUINAZOLINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit the activity of certain enzymes, such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Pathways Involved: By modulating these enzymes, the compound can affect various biological pathways, including those involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares a similar core structure but lacks the quinazoline moiety.
4,6,7-Substituted Quinazoline Derivatives: These compounds have similar biological activities and are used in similar applications.
Uniqueness
4-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]QUINAZOLINE is unique due to its dual structural features of both isoquinoline and quinazoline, which confer distinct chemical reactivity and biological activity. This duality allows it to interact with a broader range of molecular targets and exhibit a wider spectrum of biological effects compared to its individual components .
特性
分子式 |
C19H19N3O2 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)quinazoline |
InChI |
InChI=1S/C19H19N3O2/c1-23-17-9-13-7-8-22(11-14(13)10-18(17)24-2)19-15-5-3-4-6-16(15)20-12-21-19/h3-6,9-10,12H,7-8,11H2,1-2H3 |
InChIキー |
XXCCMEAYABSOSY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC=NC4=CC=CC=C43)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10991887.png)
![3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B10991901.png)
![5-methoxy-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10991902.png)
![7-methoxy-4-methyl-6-(3-oxo-3-{4-[2-(2-pyridyl)ethyl]piperazino}propyl)-2H-chromen-2-one](/img/structure/B10991909.png)
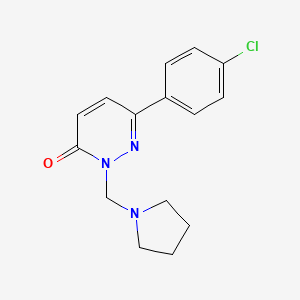
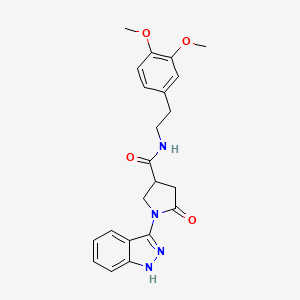
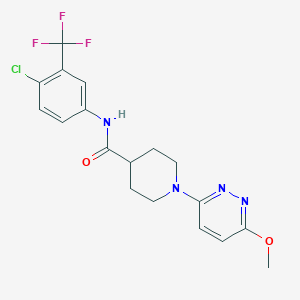
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)hexanamide](/img/structure/B10991939.png)
![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B10991942.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10991944.png)
![N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B10991946.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[(3-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10991949.png)
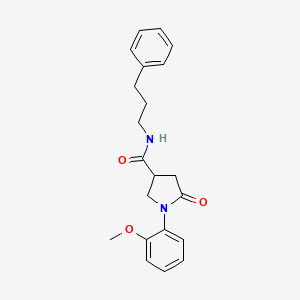
![N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10991954.png)
